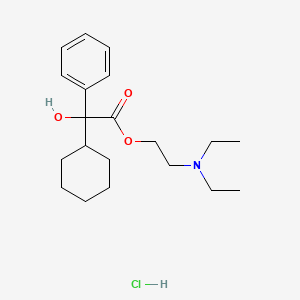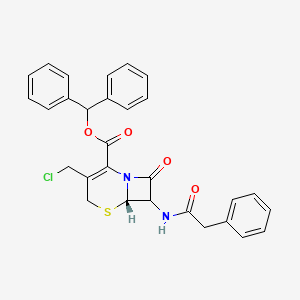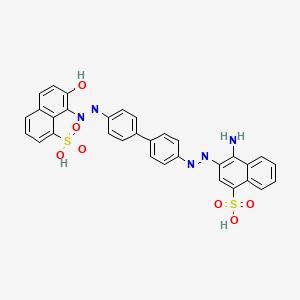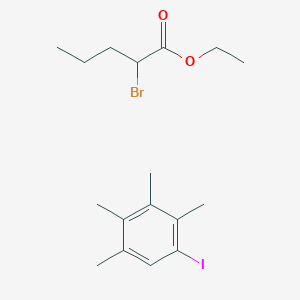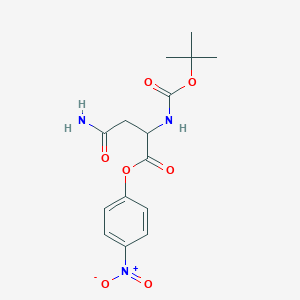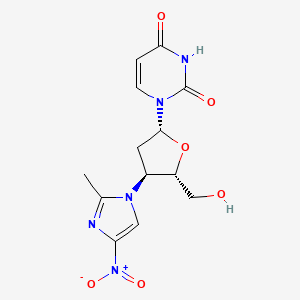
Uridine, 2',3'-dideoxy-3'-(2-methyl-4-nitro-1H-imidazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside that plays a crucial role in the synthesis of RNA. The modification at the 2’ and 3’ positions, along with the addition of a 2-methyl-4-nitro-1H-imidazol-1-yl group, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- typically involves multiple steps The starting material is often uridine, which undergoes selective deoxygenation at the 2’ and 3’ positionsCommon reagents used in these steps include strong bases and nucleophiles, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are often used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amino derivative.
Substitution: Nucleophilic substitution can yield various substituted imidazole derivatives.
Hydrolysis: Hydrolysis of the glycosidic bond results in the formation of uracil and the corresponding sugar.
Scientific Research Applications
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its potential role in RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based drugs and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- involves its incorporation into RNA, where it can interfere with normal RNA function. The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group can disrupt base pairing and RNA stability, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. Molecular targets include RNA polymerases and other enzymes involved in RNA synthesis and processing .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyuridine: Lacks the 2-methyl-4-nitro-1H-imidazol-1-yl group but shares the deoxygenation at the 2’ and 3’ positions.
2’,3’-Dideoxy-2’,3’-difluorouridine: Contains fluorine atoms at the 2’ and 3’ positions instead of the imidazole group.
5-Chloro-2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)-uridine: Similar structure with a chlorine atom at the 5 position
Uniqueness
Uridine, 2’,3’-dideoxy-3’-(2-methyl-4-nitro-1H-imidazol-1-yl)- is unique due to the presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group, which imparts distinct chemical and biological properties. This modification enhances its potential as an antiviral and anticancer agent by disrupting RNA function more effectively than other similar compounds .
Properties
CAS No. |
132149-49-6 |
|---|---|
Molecular Formula |
C13H15N5O6 |
Molecular Weight |
337.29 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(2-methyl-4-nitroimidazol-1-yl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H15N5O6/c1-7-14-10(18(22)23)5-17(7)8-4-12(24-9(8)6-19)16-3-2-11(20)15-13(16)21/h2-3,5,8-9,12,19H,4,6H2,1H3,(H,15,20,21)/t8-,9+,12+/m0/s1 |
InChI Key |
UXHGVQQEYTYSKH-YGOYTEALSA-N |
Isomeric SMILES |
CC1=NC(=CN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=CC(=O)NC3=O)[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CN1C2CC(OC2CO)N3C=CC(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


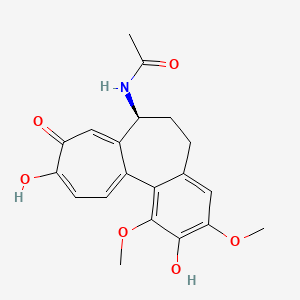
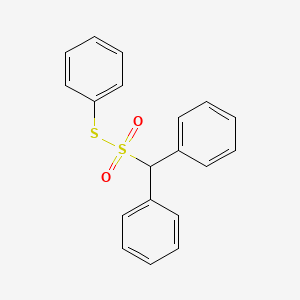

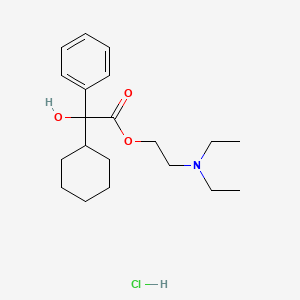
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)
